molecular formula C27H32O3 B12751629 Benzene, 1-((2-(4-butoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- CAS No. 80844-21-9

Benzene, 1-((2-(4-butoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Cat. No.: B12751629
CAS No.: 80844-21-9
M. Wt: 404.5 g/mol
InChI Key: BZNNARQNZHZDFI-UHFFFAOYSA-N
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Description

Benzene, 1-((2-(4-butoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-((2-(4-butoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.

    Reduction: Reduction reactions can also occur, where the compound is reduced to form different reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound may be used as a probe or marker due to its specific interactions with biological molecules. It can help in studying biochemical pathways and molecular interactions.

Medicine: In medicine, this compound may have potential applications as a drug or therapeutic agent. Its interactions with biological targets can be explored for developing new treatments.

Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-butoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzene, 1-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
  • Benzene, 1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Comparison: Compared to similar compounds, Benzene, 1-((2-(4-butoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- has unique properties due to the presence of the butoxy group. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

80844-21-9

Molecular Formula

C27H32O3

Molecular Weight

404.5 g/mol

IUPAC Name

1-butoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C27H32O3/c1-4-5-18-29-24-16-14-23(15-17-24)27(2,3)21-28-20-22-10-9-13-26(19-22)30-25-11-7-6-8-12-25/h6-17,19H,4-5,18,20-21H2,1-3H3

InChI Key

BZNNARQNZHZDFI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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